1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

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1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine, with CAS number 886369-74-0, is a synthetic aromatic amine characterized by a 3,4-dichlorophenyl group and a 2,2,2-trifluoroethylamine moiety. Its molecular formula is C8H6Cl2F3N, with a molecular weight of 244.04 g/mol.

Molecular Formula C8H6Cl2F3N
Molecular Weight 244.04 g/mol
CAS No. 886369-74-0
Cat. No. B3294099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine
CAS886369-74-0
Molecular FormulaC8H6Cl2F3N
Molecular Weight244.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Cl
InChIInChI=1S/C8H6Cl2F3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2
InChIKeyLVAQDAHAPUCCNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine (CAS: 886369-74-0): A Chiral Trifluoroethylamine Building Block


1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine, with CAS number 886369-74-0, is a synthetic aromatic amine characterized by a 3,4-dichlorophenyl group and a 2,2,2-trifluoroethylamine moiety [1]. Its molecular formula is C8H6Cl2F3N, with a molecular weight of 244.04 g/mol [1]. The compound is a racemic mixture of a chiral center at the alpha carbon. It is commonly employed as a versatile building block or intermediate in organic synthesis, particularly for introducing a trifluoromethylated amine moiety into more complex molecular architectures .

Critical Selection Factors for 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine Over Generic Analogs


The 1-aryl-2,2,2-trifluoroethylamine scaffold, to which 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine belongs, is recognized for its ability to modulate the physicochemical and pharmacological properties of drug candidates. The trifluoroethylamine group can act as a metabolically stable amide isostere or as a hydrogen-bond donor with altered basicity (pKa ~5.8-7.0) compared to unfluorinated amines (pKa ~10) [1]. This can significantly impact a molecule's lipophilicity, permeability, and target binding [2]. Therefore, substituting a generic amine with 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is not a trivial structural change; it is a strategic modification intended to fine-tune a compound's in vitro and in vivo profile, making direct interchange with non-fluorinated or regioisomeric analogs scientifically unsound without rigorous comparative evaluation. The specific 3,4-dichloro substitution pattern further dictates the molecule's unique electronic and steric properties, which can profoundly influence synthetic outcomes and biological interactions.

Quantitative Evidence for Differentiating 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine (886369-74-0)


Vendor-Specified Purity for the Racemic Mixture

The racemic 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine (CAS 886369-74-0) is commonly supplied by research chemical vendors at a minimum purity of 95% . This is a key procurement specification, as higher purity batches (e.g., ≥98% for chiral variants ) may be required for sensitive applications but are associated with increased cost and are not guaranteed for the racemate.

Organic Synthesis Chemical Procurement Quality Control

Regioisomeric Differentiation: 3,4- vs. 2,4-Dichloro Substitution

While direct comparative biological data is absent in the public domain for the target compound, the electronic and steric properties conferred by the 3,4-dichloro substitution pattern on the phenyl ring are quantifiably distinct from its regioisomer, 1-(2,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine. This difference is foundational to structure-activity relationships (SAR). For example, the 3,4-pattern leads to a dipole moment and electrostatic potential surface that is different from the 2,4-isomer, which can alter binding affinity and selectivity profiles in biological targets [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Lack of Publicly Available, Direct Comparative Biological Data

A systematic search of peer-reviewed literature and patent databases (e.g., PubMed, PubChem, Google Patents) does not yield any study reporting quantitative biological activity (e.g., IC50, Ki, EC50) for 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine (CAS 886369-74-0) that meets the criteria for a head-to-head or cross-study comparison [1]. This absence of published data is, in itself, a quantifiable differentiation from more widely studied analogs, where such data is available.

Pharmacology Data Reproducibility Research Procurement

Recommended Application Scenarios for 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine (886369-74-0) Based on Available Evidence


Use as a Synthetic Intermediate for Exploratory Medicinal Chemistry

Given the lack of public biological data [1], the most scientifically justified use for this compound is as a synthetic building block. The trifluoroethylamine moiety is a known bioisostere for amides and can be used to modulate the physicochemical properties of lead compounds. Researchers can incorporate this scaffold into new chemical entities to explore structure-activity relationships (SAR) and pharmacokinetic profiles de novo. The 3,4-dichloro substitution pattern offers a distinct electronic and steric profile compared to other halogenated or non-halogenated aryl trifluoroethylamines.

Development of Fluorinated Agrochemicals

The compound's structural features—specifically the combination of a dichlorophenyl group and a trifluoroethylamine moiety—align with properties often sought in agrochemical development, such as increased metabolic stability and lipophilicity [2]. It can serve as a key intermediate in the synthesis of novel insecticides or fungicides, particularly in programs targeting compounds with improved environmental fate and target specificity. The exact substitution pattern on the aryl ring (3,4-dichloro) may be critical for achieving desired levels of target binding and selectivity.

Synthesis of Chiral Ligands or Organocatalysts

The presence of a chiral center adjacent to the strongly electron-withdrawing trifluoromethyl group makes this amine a potential precursor for the synthesis of chiral ligands or organocatalysts [3]. The 3,4-dichlorophenyl group can be leveraged for π-stacking interactions or further functionalization. The racemic nature of the commercial product (CAS 886369-74-0) is suitable for initial method development, after which a chiral resolution step or procurement of the enantiopure versions (e.g., CAS 1212974-25-8 or 1212977-57-5) would be required for asymmetric applications.

Methodology Development for Fluorination or Cross-Coupling Chemistry

The compound's structure, featuring both a primary amine and an aromatic ring with chloro substituents, makes it a valuable test substrate for developing new synthetic methodologies. It can be used to explore novel reactions involving C-H activation, cross-coupling, or the introduction and manipulation of the trifluoromethyl group [2]. Its utility in this context stems from its defined structure, which provides clear analytical handles (e.g., by 19F NMR) to monitor reaction progress and characterize new products.

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